molecular formula C13H10N2O3 B7472041 N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide

N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide

Cat. No. B7472041
M. Wt: 242.23 g/mol
InChI Key: KTPZVPQXPAVKFF-UHFFFAOYSA-N
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Description

N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide, also known as BMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMF belongs to the class of benzoxazole derivatives, which have been widely studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to activate the p53 pathway, which leads to the induction of apoptosis and cell cycle arrest. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In neurodegenerative disorders, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to induce apoptosis and cell cycle arrest, as well as inhibit cell migration and invasion. In inflammation models, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide, including:
1. Further elucidation of the mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in different cell types and animal models.
2. Investigation of the pharmacokinetics and pharmacodynamics of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in vivo.
3. Development of more efficient synthesis methods for N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide.
4. Exploration of the potential therapeutic applications of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in other diseases, such as cardiovascular disease and diabetes.
5. Evaluation of the safety and toxicity of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in preclinical and clinical studies.
Conclusion:
In conclusion, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is a promising chemical compound that has potential therapeutic applications in various diseases. The synthesis method of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been optimized to increase the yield and purity of the compound. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been studied for its scientific research application in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has various biochemical and physiological effects in different cell types and animal models. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide should focus on further elucidating its mechanism of action, investigating its pharmacokinetics and pharmacodynamics, developing more efficient synthesis methods, exploring its potential therapeutic applications in other diseases, and evaluating its safety and toxicity in preclinical and clinical studies.

Synthesis Methods

N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-amino-5-methylbenzoic acid with furfuryl chloride to yield 5-methyl-2-(furan-3-yl)benzoxazole. The resulting compound is then reacted with N-methylcarbamoyl chloride to produce N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide. The synthesis of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has also been studied for its anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases such as arthritis. In neurodegenerative disorders, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-15(12(16)9-6-7-17-8-9)13-14-10-4-2-3-5-11(10)18-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPZVPQXPAVKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2O1)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide

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